![molecular formula C10H11BrN2O2 B2905307 3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one CAS No. 2197602-14-3](/img/structure/B2905307.png)
3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one
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Description
The compound “3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are used to synthesize various piperidine derivatives with potential biological activities .Scientific Research Applications
Enantioselective Synthesis
Enantioselective synthesis processes often leverage compounds like "3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one" for the production of chiral piperidines, which are valuable in medicinal chemistry for their biological activities. For instance, asymmetric synthesis methodologies have been developed to obtain 3-substituted piperidines in enantiomerically pure forms from related lactam structures, demonstrating the importance of such compounds in accessing chiral chemical space (Micouin et al., 1994).
Catalysis and Synthetic Applications
The molecule and its derivatives find applications in catalysis, illustrating their role in facilitating chemical transformations. For example, iridium-catalyzed selective hydrogenation processes utilize related structures to synthesize piperidin-3-ones, highlighting the compound's relevance in organic synthesis and the preparation of key intermediates for pharmaceutical agents (Huang et al., 2015).
Antimicrobial Activity
Some derivatives of "3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one" have been explored for their antimicrobial properties, underscoring their potential in developing new therapeutic agents. Synthesis and evaluation studies have demonstrated that certain substituted piperidin-4-one oximes exhibit notable antibacterial and antifungal activities, suggesting a promising area for the development of new antimicrobial compounds (Sivakumar et al., 2013).
properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-3-1-6-13-10(7)15-8-4-2-5-12-9(8)14/h1,3,6,8H,2,4-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPXNNKJXRBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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